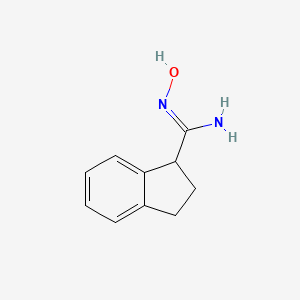

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

Beschreibung

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a bicyclic organic compound featuring a fused indene core (a benzene ring fused with a cyclopentene ring) and a hydroxyamidine functional group. The molecule’s structure comprises a 2,3-dihydro-1H-indene scaffold substituted at the 1-position with a carboximidamide group (N'-hydroxy-amidine).

Typical yields for such reactions range from 5.1% to 28.1%, depending on steric and electronic factors . The compound’s molecular weight is approximately 177.21 g/mol (inferred from isoindole analogs in ), and its physicochemical properties (e.g., solubility, stability) are likely influenced by the polar hydroxyamidine group and the hydrophobic indene core.

Eigenschaften

Molekularformel |

C10H12N2O |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide |

InChI |

InChI=1S/C10H12N2O/c11-10(12-13)9-6-5-7-3-1-2-4-8(7)9/h1-4,9,13H,5-6H2,(H2,11,12) |

InChI-Schlüssel |

LEYWGADBXZNRSM-UHFFFAOYSA-N |

Isomerische SMILES |

C1CC2=CC=CC=C2C1/C(=N/O)/N |

Kanonische SMILES |

C1CC2=CC=CC=C2C1C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide typically involves the reaction of 2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 2,3-dihydro-1H-indene-1-carboxamide.

Reduction: Formation of 2,3-dihydro-1H-indene-1-carboximidine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which N’-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Impact : Methoxy and benzyl groups (e.g., 12p) enhance tubulin inhibition, while polar groups like hydroxyamidine may alter solubility and target specificity.

Carboximidamide-Containing Compounds

Carboximidamide derivatives vary widely in core structure and bioactivity:

Key Observations :

- Core Flexibility : The indene core (vs. isoindole or pyrimidine) may confer distinct conformational rigidity or π-stacking capabilities.

- Bioactivity Trends : Pyrimidine-based carboximidamides show antiviral activity, suggesting the target compound’s hydroxyamidine group could be leveraged in similar contexts .

Hydroxyamidine/Propanimidamide Derivatives

Hydroxyamidine derivatives exhibit diverse reactivity:

Biologische Aktivität

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is a compound of considerable interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C11H12N2O

Molecular Weight : 188.23 g/mol

IUPAC Name : N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide

The compound features a unique indene structure that contributes to its biological properties. Its hydroxylamine group is crucial for its interaction with various biological targets.

The biological activity of N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may also interact with receptors that play critical roles in neurotransmission and cell signaling.

Biological Activity Overview

Research has categorized the biological activities of this compound into several key areas:

1. Antitumor Activity

Studies have shown that N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide exhibits significant antitumor properties. In vitro experiments have demonstrated its effectiveness against various cancer cell lines. For instance, it has been noted to reduce cell viability in aggressive cancer types by inducing apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | 10 | 55% reduction in viability after 3 days |

| HT29 (colon cancer) | 5 | Significant anti-proliferative effect |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. It appears to mitigate oxidative stress and neuronal apoptosis, which are critical factors in neurodegenerative diseases.

3. Antimicrobial Activity

N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide has shown promise as an antimicrobial agent. Its structural analogs have reported antibacterial and antifungal activities through mechanisms such as disrupting microbial cell membranes.

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Analog A | 32 | 16 |

| Analog B | 64 | 32 |

Case Studies

Several studies have been conducted to evaluate the efficacy of N'-hydroxy-2,3-dihydro-1H-indene-1-carboximidamide:

- In Vitro Studies : Research indicated that the compound effectively inhibits tumor growth in various cell lines, suggesting potential for development as an anticancer agent.

- Animal Models : In vivo studies using xenograft models demonstrated that treatment with the compound led to significant tumor size reduction without notable toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.